2-Bromo-5-fluorobenzamide chemical properties
2-Bromo-5-fluorobenzamide chemical properties
An In-depth Technical Guide to 2-Bromo-5-fluorobenzamide: Properties, Reactivity, and Applications
Abstract
This technical guide offers a comprehensive overview of 2-Bromo-5-fluorobenzamide (CAS No. 1006-34-4), a halogenated aromatic amide of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes core chemical properties, advanced spectroscopic analysis, and field-proven reactivity profiles to provide researchers and drug development professionals with a practical, in-depth resource. The guide details the compound's physicochemical characteristics, explores its synthetic utility as a versatile building block—particularly in palladium-catalyzed cross-coupling reactions—and outlines essential safety and handling protocols. The content is structured to deliver not just data, but a causal understanding of the molecule's behavior, supported by authoritative references and practical experimental workflows.
Compound Identification and Core Properties
2-Bromo-5-fluorobenzamide is a disubstituted benzamide featuring bromine and fluorine atoms on the aromatic ring. This substitution pattern imparts unique reactivity, making it a valuable intermediate for introducing a 2-amino-4-fluorobenzoyl moiety into more complex molecular architectures.
Table 1: Core Compound Identifiers
| Identifier | Value |
| CAS Number | 1006-34-4[1][2][3][4] |
| Molecular Formula | C₇H₅BrFNO[2][4] |
| Molecular Weight | 218.02 g/mol [2][4] |
| IUPAC Name | 2-bromo-5-fluorobenzamide[1] |
| InChI Key | OCKACIBALIJPNT-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)N)Br[5] |
Physicochemical Properties
The physical properties of 2-Bromo-5-fluorobenzamide are consistent with a stable, crystalline organic solid, making it straightforward to handle and store under standard laboratory conditions.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Physical Form | Solid, White to off-white powder | [1] |
| Melting Point | 143 °C | [3] |
| Boiling Point | 249.8 ± 30.0 °C (Predicted) | [3] |
| Density | 1.696 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Sealed in dry, Room Temperature | [2][3] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 2-Bromo-5-fluorobenzamide. The following sections describe the expected spectral characteristics based on its molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum will feature distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The coupling patterns (doublet, triplet of doublets, etc.) will be influenced by both H-H and H-F coupling constants. The two amide protons (-CONH₂) are expected to appear as a broad singlet, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the bromine, fluorine, and amide substituents. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Characteristic absorption bands include:
-
N-H Stretching: Two bands (symmetric and asymmetric) in the range of 3100-3500 cm⁻¹, characteristic of a primary amide.
-
C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
N-H Bending (Amide II): A band typically found near 1600-1640 cm⁻¹.
-
C-F Stretching: A strong absorption in the 1000-1300 cm⁻¹ region.
-
C-Br Stretching: A weaker absorption in the 500-650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Predicted collision cross-section (CCS) values can further aid in structural confirmation.[5]
Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-5-fluorobenzamide is primarily derived from the reactivity of the C-Br bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the fluorine and amide groups influences the reactivity of the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
The ortho-bromo position is highly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing complex molecular scaffolds.
-
Suzuki-Miyaura Coupling: This reaction is widely used to form a C-C bond by coupling the aryl bromide with an organoboron species (boronic acid or ester)[6][7]. This is a powerful method for synthesizing biaryl compounds. The reaction requires a palladium catalyst, a phosphine ligand, and a base to proceed.[8] The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific coupling partners.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[9][10] It is one of the most effective methods for synthesizing aryl amines, which are prevalent motifs in pharmaceuticals.[11] The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the product.[12][13]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a validated, step-by-step methodology for a typical Suzuki coupling reaction using 2-Bromo-5-fluorobenzamide as the starting material. The causality for reagent choice is explained to provide deeper insight.
Objective: To synthesize 2-(4-methoxyphenyl)-5-fluorobenzamide via Suzuki-Miyaura cross-coupling.
Materials:
-
2-Bromo-5-fluorobenzamide
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂] (Catalyst)
-
SPhos (Ligand)
-
Potassium phosphate (K₃PO₄) (Base)
-
Toluene and Water (Solvent system)
-
Anhydrous Magnesium Sulfate (Drying agent)
-
Ethyl acetate, Hexanes (For chromatography)
Workflow Diagram:
Step-by-Step Procedure:
-
Reactor Setup: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add 2-Bromo-5-fluorobenzamide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting bromide. Potassium phosphate is a moderately strong base effective in activating the boronic acid for transmetalation without causing hydrolysis of the amide.[14]
-
-
Catalyst Addition: Add Palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Causality: Pd(OAc)₂ is a common palladium precatalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher efficiency and yields.[12]
-
-
Solvent Addition and Degassing: Add toluene and water (e.g., in a 4:1 ratio). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and phosphine ligands, inhibiting the reaction.
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to yield the pure 2-(4-methoxyphenyl)-5-fluorobenzamide.
Safety and Handling
2-Bromo-5-fluorobenzamide is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[15]
Table 3: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | Warning | |
| Hazard Statements | H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] | |
| H335 | May cause respiratory irritation.[1][16] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][15][16] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][15][16] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[17][18]
Applications in Research and Drug Development
2-Bromo-5-fluorobenzamide is a key building block for synthesizing a range of pharmacologically active compounds.[19] Its structure is often incorporated into molecules targeting various biological pathways. The ability to easily diversify the molecule at the 2-position through cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. Its derivatives have been explored in the development of inhibitors for enzymes and receptors implicated in oncology, inflammation, and other therapeutic areas.
Conclusion
2-Bromo-5-fluorobenzamide is a synthetically versatile and valuable intermediate for chemical research and pharmaceutical development. Its well-defined physicochemical properties, predictable spectroscopic profile, and reliable reactivity in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an indispensable tool for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in the laboratory.
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